3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group at position 3. The structure is further modified by a methylene-linked 1-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety.
Properties
IUPAC Name |
3-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-9-14(5-6-17(16)27-18(22)24)28(25,26)20-11-13-8-15(21-23(13)2)12-4-3-7-19-10-12/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMKSOMNSLBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substitutions. Below is a structural and functional comparison with analogs identified in the evidence:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Structural Differences and Implications
Heterocyclic Diversity: The target compound’s pyridine-pyrazole system (vs. phenyl-pyrazole in or isoxazole in ) may enhance π-π stacking interactions in biological targets. Pyridine’s nitrogen could also improve solubility or act as a hydrogen-bond acceptor.
Substituent Positioning :
- The methylene linker between the pyrazole and sulfonamide groups in the target compound provides spatial flexibility, contrasting with direct heterocycle-sulfonamide bonds in simpler analogs . This could influence pharmacokinetic properties like membrane permeability.
This may affect ionization state and bioavailability .
Research Findings and Limitations
While the provided evidence lacks direct biological or physicochemical data for the target compound, inferences can be drawn from structural analogs:
- Solubility : Pyridine-containing derivatives often exhibit higher aqueous solubility than purely aromatic analogs (e.g., phenyl-pyrazole in ), which is critical for oral bioavailability .
- Metabolic Stability: The fused oxazole ring may reduce susceptibility to cytochrome P450 oxidation compared to non-fused systems .
- Synthetic Accessibility : The multi-heterocyclic architecture of the target compound likely requires more complex synthetic routes (e.g., Suzuki coupling for pyridine introduction) compared to simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
